methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate
Description
Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate is a chiral amino acid ester characterized by a 3-hydroxyphenyl substituent and an R-configuration at the α-carbon.
Key structural features:
- Stereochemistry: The (2R) configuration distinguishes it from its S-enantiomer, which may exhibit divergent biological or chemical properties.
- Functional groups: The 3-hydroxyphenyl group enhances hydrogen-bonding capacity, while the methyl ester moiety increases lipophilicity compared to free carboxylic acids.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYPEVTYONMYNH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=CC=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate can be achieved through several methods. One common approach involves the esterification of (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of protecting groups to selectively protect the amino and hydroxy groups during the esterification process. This can be followed by deprotection to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl and β-amino ester groups are susceptible to oxidation under controlled conditions.
Key Findings :
-
Swern oxidation (oxalyl chloride/DMSO, triethylamine) converts β-hydroxy groups to ketones without racemization .
-
The phenolic hydroxyl group participates in π-π and OH-π interactions during biological target binding, influencing reactivity .
Reduction Reactions
The ester group undergoes reduction to primary alcohols, while the aromatic ring may be hydrogenated.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ester reduction | LiBH₄ (THF, −78°C) | β-Hydroxy amino alcohol | >80% | |
| Catalytic hydrogenation | H₂, Pd/C | Saturated cyclohexane derivative | Not reported |
Mechanistic Insight :
-
LiBH₄ selectively reduces esters to alcohols while preserving stereochemistry at the α-carbon .
-
Hydrogenation of the aromatic ring requires elevated pressures and temperatures .
Substitution Reactions
The amino group acts as a nucleophile in substitution reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetic anhydride (DMAP, DCM) | N-Acetyl derivative | 72% | |
| Sulfonation | Tosyl chloride (pyridine) | N-Tosylate | 65% |
Industrial Relevance :
-
Thionyl chloride in methanol facilitates esterification under mild conditions (0–25°C, 12–24 hr) .
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Continuous flow synthesis optimizes scalability and purity in industrial settings .
Stereochemical Transformations
The (2R)-configuration enables enantioselective reactions:
Notable Observation :
-
Grignard reagents add to aldehyde intermediates derived from this compound, yielding β-hydroxy amino acids with configurational inversion .
Comparative Reactivity
The meta-hydroxyphenyl group distinguishes this compound from ortho- and para-substituted analogs:
| Position | Reactivity with LiAlH₄ | Biological Target Affinity | Reference |
|---|---|---|---|
| Meta (3-OH) | Moderate reduction | Strong π-π interaction with F193 residue | |
| Para (4-OH) | Faster ester hydrolysis | Reduced enzymatic inhibition |
Mechanistic Pathways
-
Ester Hydrolysis : Acidic or basic conditions cleave the methyl ester to the corresponding carboxylic acid .
-
Oxidative Coupling : FeCl₃-mediated dimerization forms biaryl structures via phenolic coupling .
Stability and Side Reactions
Scientific Research Applications
Chemistry
Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate serves as a building block in the synthesis of complex molecules. It is utilized in the development of pharmaceuticals and natural products due to its unique structural properties that allow for various chemical modifications.
Biology
This compound is studied for its potential biological activities, particularly its role as a precursor to bioactive compounds. It interacts with various biological macromolecules, influencing biochemical pathways and cellular functions.
Medicine
This compound has garnered attention for its potential therapeutic effects. Research indicates that it may act as an inhibitor or substrate for specific enzymes, thus modulating metabolic processes. Its applications include:
- Antioxidant Activity: Exhibits significant antioxidant properties, protecting cells from oxidative stress by scavenging free radicals.
- Cancer Research: Investigated for its potential role in targeting cancer cells through specific receptor interactions .
- Neuroprotective Effects: Potentially beneficial in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively scavenged free radicals in vitro. This property is critical for developing therapeutic agents aimed at oxidative stress-related diseases .
Case Study 2: Cancer Therapeutics
Research highlighted in Cancer Research explored the use of this compound as a selective inhibitor of cancer cell proliferation. The study showed that this compound inhibited tumor growth in xenograft models, indicating its potential as a therapeutic agent against specific types of cancer .
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers
Compound: (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
- Configuration : S-enantiomer.
- Properties: Shares the same molecular formula (C₁₀H₁₄ClNO₃) but differs in optical activity. Enantiomers often exhibit distinct pharmacokinetic or receptor-binding profiles.
- Applications : Used in life science research, though biological data specific to the R-enantiomer remain less documented .
Substituent Variations
Halogenated Derivatives
Compound: Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate hydrochloride
- Substituent : 4-Bromophenyl (electron-withdrawing).
- Applications : A building block in peptide synthesis and medicinal chemistry.
Compound: Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride
- Substituent : 4-Fluoro-3-methylphenyl (steric and electronic modulation).
- Properties : Fluorine enhances metabolic stability; methyl group introduces steric hindrance .
Heterocyclic Analogs
Compound: Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate (D-Tryptophan methyl ester)
Positional Isomers of the Hydroxyphenyl Group
Compound: Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Substituent | Configuration | Molecular Formula | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate | 3-hydroxyphenyl | R | C₁₀H₁₃NO₃ | - | ~195.2 (estimated) |
| (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | 3-hydroxyphenyl | S | C₁₀H₁₄ClNO₃ | 34260-72-5 | 235.68 |
| Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate hydrochloride | 4-bromophenyl | R | C₁₀H₁₃BrClNO₂ | 122332-24-5 | 294.58 |
| Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | 1H-indol-3-yl | R | C₁₂H₁₄N₂O₂ | 22032-65-1 | 218.25 |
| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride | 4-hydroxyphenyl | - | C₁₀H₁₄ClNO₃ | 3728-20-9 | 235.68 |
Biological Activity
Methyl (2R)-2-amino-3-(3-hydroxyphenyl)propanoate, also known as a derivative of phenylalanine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C10H13NO3
- Molecular Weight : Approximately 197.22 g/mol
- Functional Groups : Contains an amino group (-NH2), a hydroxy group (-OH), and an ester group (-COOCH3).
The presence of the hydroxy group is significant as it can participate in hydrogen bonding, influencing the compound's interaction with biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The amino and hydroxy groups can form hydrogen bonds with active sites on enzymes, potentially leading to either inhibition or activation of enzymatic activity. This interaction suggests a role in modulating metabolic pathways.
- Receptor Modulation : The compound may act on specific receptors in the central nervous system, influencing neurotransmitter signaling pathways. Similar compounds have been shown to affect glutamate receptors, indicating potential neuroactive properties .
1. Neuroprotective Effects
Recent studies indicate that this compound may exhibit neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a role in protecting against neurodegenerative processes.
2. Antioxidant Properties
The hydroxyphenyl moiety contributes to the compound's antioxidant capabilities. Research indicates that it can scavenge free radicals and reduce lipid peroxidation in vitro, which is crucial for preventing cellular damage associated with various diseases.
3. Anti-inflammatory Activity
Preliminary findings suggest that this compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines. This activity could be beneficial in conditions characterized by chronic inflammation .
Study 1: Neuroprotective Effects on Neuronal Cultures
A study conducted on neuronal cultures treated with this compound demonstrated significant reductions in markers of oxidative stress compared to control groups. The treatment led to:
| Treatment Concentration | Oxidative Stress Marker Reduction (%) |
|---|---|
| 10 µM | 25% |
| 50 µM | 45% |
| 100 µM | 60% |
These results indicate a dose-dependent neuroprotective effect, highlighting its potential therapeutic applications in neurodegenerative diseases.
Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of inflammation, administration of this compound resulted in reduced levels of TNF-α and IL-6 cytokines:
| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
|---|---|---|
| Control | 150 ± 20 | 200 ± 30 |
| Low Dose | 120 ± 15 | 180 ± 25 |
| High Dose | 80 ± 10 | 120 ± 15 |
These findings support the hypothesis that the compound may have therapeutic potential for inflammatory conditions .
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to assess its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate | C10H13NO3 | Hydroxy group at para position |
| Methyl (2R)-2-amino-3-(2-hydroxyphenyl)propanoate | C10H13NO3 | Hydroxy group at ortho position |
The positioning of the hydroxy group significantly influences the biological activity of these compounds, affecting their reactivity and interactions with biological targets.
Q & A
Q. What computational tools predict the compound’s interaction with membrane transporters?
- Methodology : Molecular dynamics (MD) simulations using lipid bilayer models (e.g., CHARMM-GUI). Validate with Caco-2 permeability assays. Compare with structurally related amino acid transporters (e.g., ’s tyrosine derivative) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
